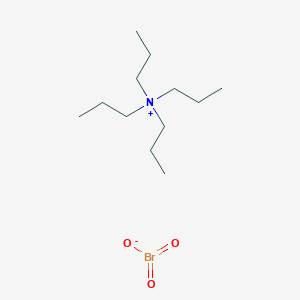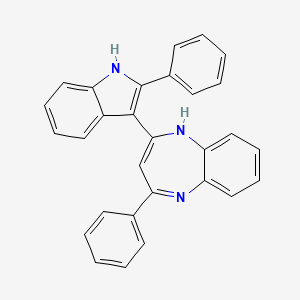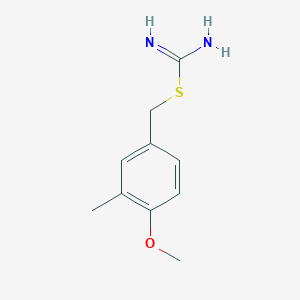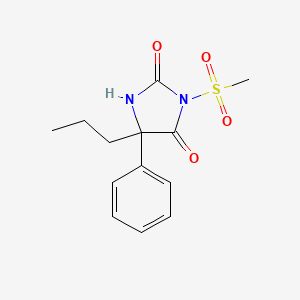![molecular formula C40H24Br2O2 B14216065 6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol CAS No. 561007-23-6](/img/structure/B14216065.png)
6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dibromo-2,2’-diphenyl[3,3’-biphenanthrene]-4,4’-diol is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a biphenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-2,2’-diphenyl[3,3’-biphenanthrene]-4,4’-diol typically involves the bromination of a biphenanthrene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dibromo-2,2’-diphenyl[3,3’-biphenanthrene]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated biphenanthrene derivatives.
Aplicaciones Científicas De Investigación
6,6’-Dibromo-2,2’-diphenyl[3,3’-biphenanthrene]-4,4’-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 6,6’-Dibromo-2,2’-diphenyl[3,3’-biphenanthrene]-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-Dibromo-2,2’-dipyridyl
- 6,6’-Dibromo-2,2’:6’,2’'-terpyridine
- 2,2’-Bipyridyl
Uniqueness
6,6’-Dibromo-2,2’-diphenyl[3,3’-biphenanthrene]-4,4’-diol is unique due to its biphenanthrene core, which imparts distinct structural and electronic properties compared to other similar compounds
Propiedades
Número CAS |
561007-23-6 |
|---|---|
Fórmula molecular |
C40H24Br2O2 |
Peso molecular |
696.4 g/mol |
Nombre IUPAC |
6-bromo-3-(6-bromo-4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol |
InChI |
InChI=1S/C40H24Br2O2/c41-29-17-15-25-11-13-27-19-31(23-7-3-1-4-8-23)37(39(43)35(27)33(25)21-29)38-32(24-9-5-2-6-10-24)20-28-14-12-26-16-18-30(42)22-34(26)36(28)40(38)44/h1-22,43-44H |
Clave InChI |
UKXMQRLRNPKXRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=C3C=C(C=C4)Br)O)C5=C(C=C6C=CC7=C(C6=C5O)C=C(C=C7)Br)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)



![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)





![5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B14216021.png)
![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)

![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
